
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. This compound is often used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The Fmoc group (9-fluorenylmethoxycarbonyl) is a widely used protecting group in solid-phase peptide synthesis, while the 2-nitrobenzyl group serves as a photolabile protecting group, allowing for controlled deprotection under UV light.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using the Fmoc group. This is achieved by reacting L-tyrosine with Fmoc-OSu (9-fluorenylmethoxycarbonyl succinimide) in the presence of a base such as sodium bicarbonate.
Protection of the hydroxyl group: The hydroxyl group of the tyrosine side chain is protected using the 2-nitrobenzyl group. This is done by reacting the Fmoc-protected tyrosine with 2-nitrobenzyl bromide in the presence of a base like potassium carbonate.
Formation of the hydrochloride salt: The final product, Fmoc-O-(2-Nitrobenzyl)-L-tyrosine, is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride undergoes several types of chemical reactions:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the 2-nitrobenzyl group can be removed using UV light.
Coupling reactions: The compound can participate in peptide coupling reactions, where the amino group of one amino acid reacts with the carboxyl group of another to form a peptide bond.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; UV light for 2-nitrobenzyl removal.
Coupling: Carbodiimides (e.g., DCC or EDC) and additives like HOBt or HOAt to facilitate peptide bond formation.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the 2-nitrobenzyl group yields the free hydroxyl group.
Coupling: Formation of peptide bonds, leading to longer peptide chains.
科学的研究の応用
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride has several applications in scientific research:
Peptide Synthesis: Used in the stepwise construction of peptides, particularly in solid-phase peptide synthesis.
Photocleavable Protecting Groups: The 2-nitrobenzyl group allows for controlled deprotection under UV light, useful in studies requiring spatial and temporal control over peptide synthesis.
Bioconjugation: Used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or fluorescent probes.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and in the study of enzyme-substrate interactions.
作用機序
The mechanism of action of Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of tyrosine, preventing unwanted reactions during peptide chain elongation. The 2-nitrobenzyl group protects the hydroxyl group and can be removed under UV light, allowing for controlled deprotection. This dual protection strategy enables the precise construction of complex peptides.
類似化合物との比較
Similar Compounds
Fmoc-L-tyrosine: Lacks the 2-nitrobenzyl group, used for simpler peptide synthesis.
Boc-L-tyrosine: Uses the Boc (tert-butyloxycarbonyl) group for amino protection, which is removed under acidic conditions.
Cbz-L-tyrosine: Uses the Cbz (benzyloxycarbonyl) group for amino protection, removed by hydrogenation.
Uniqueness
Fmoc-O-(2-Nitrobenzyl)-L-tyrosine Hydrochloride is unique due to its dual protecting groups, allowing for both chemical and photochemical deprotection. This provides greater flexibility and control in peptide synthesis, making it particularly useful in applications requiring precise spatial and temporal control.
特性
分子式 |
C31H27ClN2O7 |
|---|---|
分子量 |
575.0 g/mol |
IUPAC名 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C31H26N2O7.ClH/c34-30(35)28(17-20-13-15-22(16-14-20)39-18-21-7-1-6-12-29(21)33(37)38)32-31(36)40-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27;/h1-16,27-28H,17-19H2,(H,32,36)(H,34,35);1H/t28-;/m0./s1 |
InChIキー |
JRLNXDJCQRFXGL-JCOPYZAKSA-N |
異性体SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


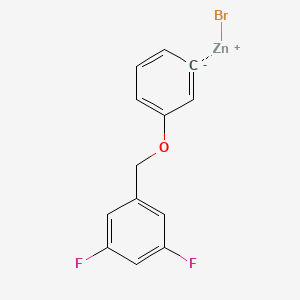
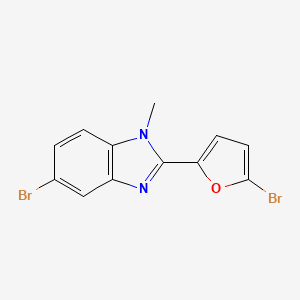
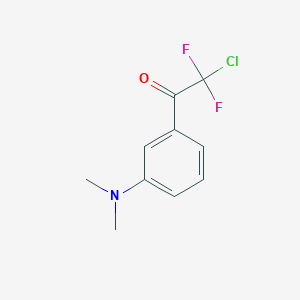
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
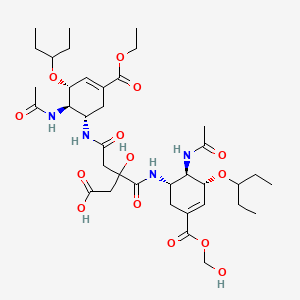
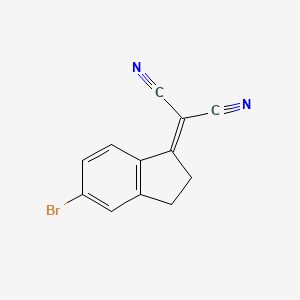
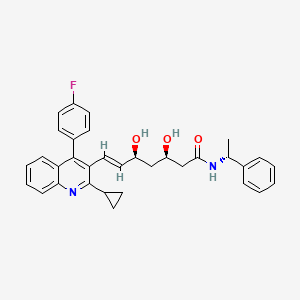
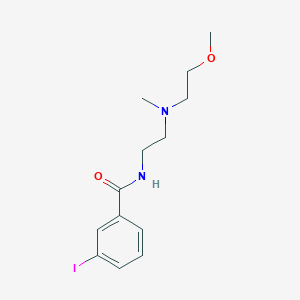
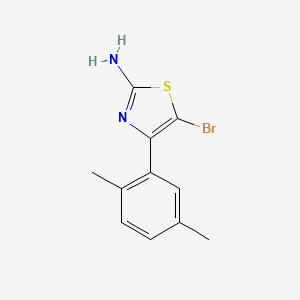
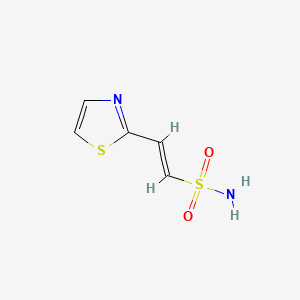
![2-(((1S,2S,3S,4S)-4-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,3-dihydroxycyclopentyl)oxy)-4-(2-hydroxyethoxy)butanoate](/img/structure/B14891066.png)
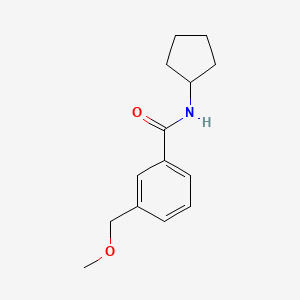
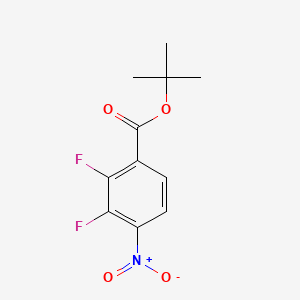
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
